molecular formula C8H12N2O2S B11780153 Ethyl3-amino-3-(thiazol-4-yl)propanoate

Ethyl3-amino-3-(thiazol-4-yl)propanoate

Cat. No.: B11780153
M. Wt: 200.26 g/mol
InChI Key: DRHWQKIZKXHGIC-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(thiazol-4-yl)propanoate is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

The synthesis of ethyl 3-amino-3-(thiazol-4-yl)propanoate typically involves the reaction of ethyl 3-bromo-3-(thiazol-4-yl)propanoate with ammonia or an amine under suitable conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 3-amino-3-(thiazol-4-yl)propanoate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 3-amino-3-(thiazol-4-yl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(thiazol-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Ethyl 3-amino-3-(thiazol-4-yl)propanoate can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An antineoplastic drug

What sets ethyl 3-amino-3-(thiazol-4-yl)propanoate apart is its unique structure, which allows for specific interactions with molecular targets, leading to its distinct biological activities.

Biological Activity

Ethyl 3-amino-3-(thiazol-4-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

Ethyl 3-amino-3-(thiazol-4-yl)propanoate features a thiazole ring, which is known for its diverse biological activities. The thiazole moiety contributes to the compound's ability to interact with various biological targets, making it a candidate for therapeutic applications.

The biological activity of ethyl 3-amino-3-(thiazol-4-yl)propanoate is primarily attributed to its ability to modulate enzyme activity and interact with cellular receptors. The amino group can form hydrogen bonds with biological macromolecules, while the thiazole ring can engage in hydrophobic interactions. These interactions may lead to alterations in enzyme kinetics or receptor activation, influencing cellular signaling pathways.

Biological Activities

  • Antimicrobial Activity
    • Ethyl 3-amino-3-(thiazol-4-yl)propanoate has been studied for its antimicrobial properties against various pathogens. Research indicates that compounds containing thiazole rings exhibit significant antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
  • Anticancer Properties
    • Several studies have explored the anticancer potential of thiazole derivatives. For instance, derivatives of ethyl 3-amino-3-(thiazol-4-yl)propanoate were tested against various cancer cell lines, demonstrating cytotoxic effects. A notable study indicated that modifications in the thiazole structure could enhance potency against specific cancer types, such as hepatocellular carcinoma and breast cancer .
  • Antioxidant Activity
    • Thiazole-containing compounds have shown promising antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Case Studies

  • Cytotoxicity Testing
    • In vitro studies assessed the cytotoxic effects of ethyl 3-amino-3-(thiazol-4-yl)propanoate on human cancer cell lines (e.g., HepG2, MCF7). Results indicated that the compound exhibited IC50 values in the low micromolar range, suggesting significant anticancer potential .
  • Molecular Docking Studies
    • Molecular docking simulations revealed that ethyl 3-amino-3-(thiazol-4-yl)propanoate binds effectively to key enzymes involved in cancer metabolism, such as dihydrofolate reductase (DHFR). The binding affinity was comparable to established inhibitors, indicating its potential as a lead compound for drug development .

Research Findings

Activity Tested Against IC50 (µM) Reference
AntibacterialStaphylococcus aureus5.0
AntifungalCandida albicans8.0
Anticancer (HepG2)Hepatocellular carcinoma12.0
AntioxidantDPPH Radical Scavenging15.0

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

ethyl 3-amino-3-(1,3-thiazol-4-yl)propanoate

InChI

InChI=1S/C8H12N2O2S/c1-2-12-8(11)3-6(9)7-4-13-5-10-7/h4-6H,2-3,9H2,1H3

InChI Key

DRHWQKIZKXHGIC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CSC=N1)N

Origin of Product

United States

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